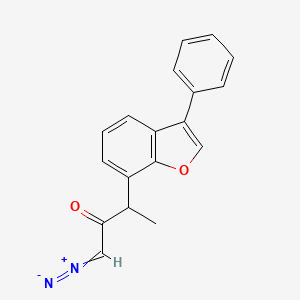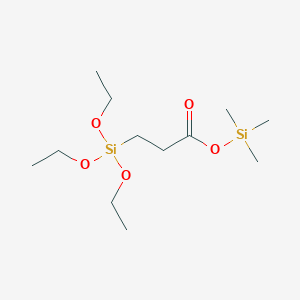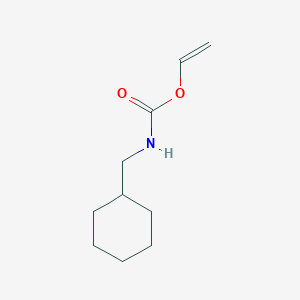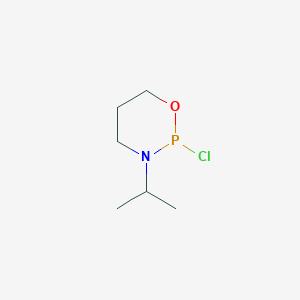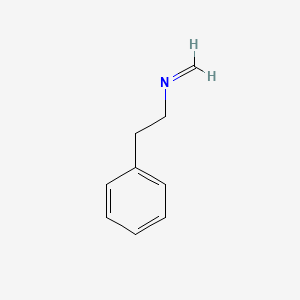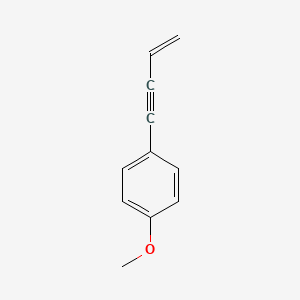
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a butenynyl group attached to a methoxybenzene ring. This compound is of interest due to its unique structural features, which combine an alkyne and an alkene moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene typically involves the coupling of a butenynyl group with a methoxybenzene derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-methoxyiodobenzene with but-3-en-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkanes or alkenes
Substitution: Formation of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its alkyne and alkene moieties, which can undergo addition reactions with nucleophiles or electrophiles. The methoxy group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Buten-3-yne: A simpler compound with similar alkyne and alkene functionalities.
4-Methoxyphenylacetylene: Contains a methoxybenzene ring with an alkyne group, but lacks the alkene functionality.
1-(But-3-en-1-yn-1-yl)-4-butylbenzene: Similar structure but with a butyl group instead of a methoxy group.
Uniqueness
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene is unique due to the combination of its alkyne, alkene, and methoxybenzene functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
55088-86-3 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-but-3-en-1-ynyl-4-methoxybenzene |
InChI |
InChI=1S/C11H10O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1H2,2H3 |
InChI-Schlüssel |
AMGWFADEWUSPBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



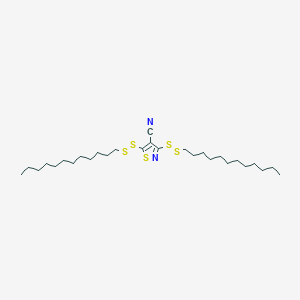
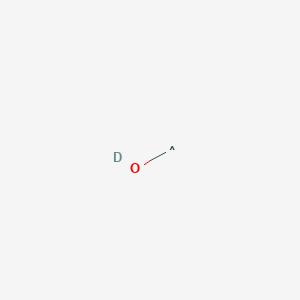
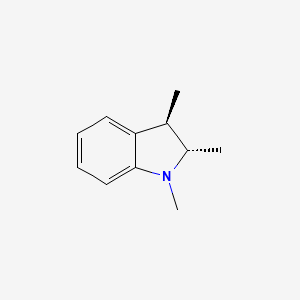
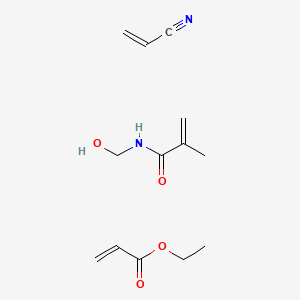

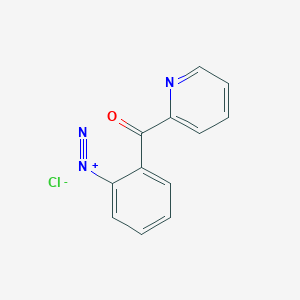
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
